![molecular formula C8H8F3NS B2932853 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline CAS No. 99229-16-0](/img/structure/B2932853.png)
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is an organic compound with the molecular formula C8H8F3NS It is characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, bromoanilines, and sulfonated anilines.
Aplicaciones Científicas De Investigación
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are of interest in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can stabilize the interaction. The sulfanyl group may also play a role in the compound’s reactivity and binding characteristics.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-ol: Similar structure but with an ethanol moiety instead of an aniline.
2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid: Contains a benzoic acid group instead of an aniline.
2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol: Features a phenol group instead of an aniline.
Uniqueness
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is unique due to the presence of both the trifluoroethyl and sulfanyl groups attached to an aniline moiety. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENBDRLKMRCDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
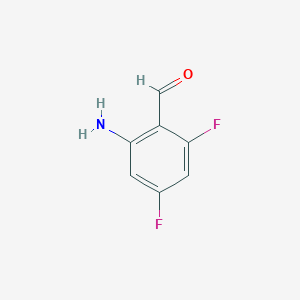
![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)
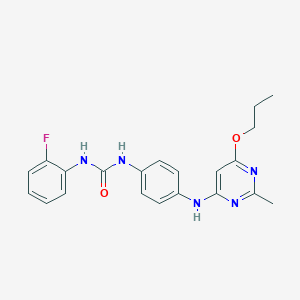
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2932773.png)
![1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2932775.png)
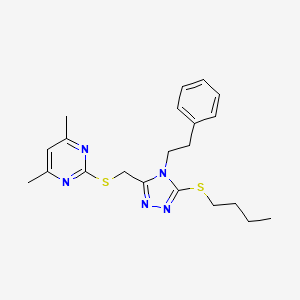
![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)
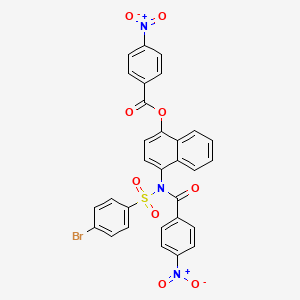
![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)
![3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)
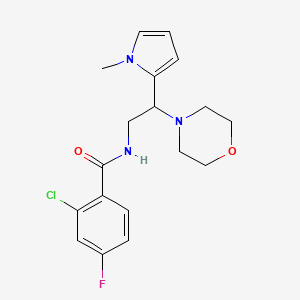

![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)
